Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate (CAS 40745-03-7) is a highly functionalized, poly-substituted pyrazole building block utilized in medicinal chemistry and agrochemical development. Structurally, it features a 1,3-dielectrophile/dinucleophile motif, combining a nucleophilic 5-amino group with an electrophilic 4-carboxylate ester. This specific arrangement makes it a direct precursor for the cyclocondensation into fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidin-4-ones [1]. Furthermore, the presence of the 3-methylthio group and the 1-phenyl ring provides essential lipophilicity and orthogonal synthetic handles, distinguishing it from simpler pyrazole derivatives and making it a highly targeted starting material for structure-activity relationship (SAR) campaigns targeting anti-inflammatory and analgesic pathways [2].
Substituting this specific ethyl ester with its close analog, 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 59334-11-1), fundamentally alters the downstream core scaffold. While the ethyl ester strictly yields pyrazolo[3,4-d]pyrimidin-4-ones (lactams) upon condensation with formamide or urea, the carbonitrile analog yields 4-aminopyrazolo[3,4-d]pyrimidines (exocyclic amines), completely changing the hydrogen-bonding profile of the final active pharmaceutical ingredient [1]. Additionally, substituting with the simpler ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (lacking the 3-methylthio group) eliminates the ability to perform late-stage nucleophilic aromatic substitution (SNAr). The 3-methylthio group serves as a critical convertible handle that can be oxidized to a sulfone and displaced by various nucleophiles, a pathway unavailable with a standard 3-H pyrazole [2].
The choice between the 4-carboxylate ethyl ester and the 4-carbonitrile determines the oxidation state and functionality of the resulting fused pyrimidine ring. Condensation of the ethyl ester (CAS 40745-03-7) with formamide yields a pyrimidin-4-one (lactam) core, whereas the carbonitrile yields a 4-aminopyrimidine [1]. This 100% divergence in the resulting pharmacophore dictates the material's suitability for specific kinase or receptor targets.
| Evidence Dimension | Final fused heterocycle structure |
| Target Compound Data | Yields pyrazolo[3,4-d]pyrimidin-4-one (lactam H-bond donor/acceptor) |
| Comparator Or Baseline | 4-carbonitrile analog (CAS 59334-11-1) yields 4-aminopyrazolo[3,4-d]pyrimidine |
| Quantified Difference | 100% shift in core scaffold functionalization |
| Conditions | Standard cyclocondensation with formamide/urea |
Procurement must secure the ethyl ester specifically when the target drug design requires a lactam core rather than an exocyclic amine.
The inclusion of the 3-methylthio group provides a distinct structural advantage over unsubstituted pyrazoles. Once the core ring is formed, the methylthio group can be oxidized to a sulfoxide or sulfone, creating a highly reactive leaving group for nucleophilic aromatic substitution (SNAr). This allows for the introduction of diverse amines or alkoxides at the C3 position, whereas the 3-H analog requires low-yielding C-H activation [1].
| Evidence Dimension | Accessible substitution sites post-cyclization |
| Target Compound Data | Enables orthogonal SNAr derivatization at C3 (after oxidation) |
| Comparator Or Baseline | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (3-H) offers 0 direct handles for mild SNAr |
| Quantified Difference | Unlocks the C3 position for library generation vs. restricted C3-H |
| Conditions | Oxidation followed by nucleophilic displacement |
Essential for medicinal chemistry programs requiring rapid SAR exploration at the 3-position without redesigning the entire synthesis.
Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate exhibits a highly favorable solubility profile for process chemistry. It is completely soluble in DMSO, DMF, CHCl3, and hot ethanol, but insoluble in water and cold methanol [1]. This allows for straightforward precipitation and crystallization (mp 90-100 °C) directly from aqueous or methanolic reaction mixtures, bypassing the need for expensive and time-consuming chromatographic purification.
| Evidence Dimension | Purification workflow efficiency |
| Target Compound Data | Directly crystallizable (mp 90-100 °C) via water/methanol precipitation |
| Comparator Or Baseline | Highly polar pyrazole intermediates requiring column chromatography |
| Quantified Difference | Eliminates chromatography steps in primary isolation |
| Conditions | Standard laboratory extraction and crystallization |
High solubility in aprotic solvents combined with water insolubility simplifies downstream purification, reducing solvent waste and process time.
The 5-amino group of this compound demonstrates high nucleophilicity for intermediate generation. In standardized protocols, reaction with chloroacetyl chloride in chloroform achieves complete conversion to the 5-(2-chloroacetamido) derivative within 2 hours, yielding stable, isolable yellow crystals (mp 150-155 °C) [1]. This rapid and clean conversion outperforms the sluggish acylation often observed in sterically hindered or highly electron-deficient anilines.
| Evidence Dimension | Acylation reaction time and intermediate stability |
| Target Compound Data | Complete conversion in 2 hours yielding stable crystals (mp 150-155 °C) |
| Comparator Or Baseline | Electron-deficient anilines requiring extended reflux or strong bases |
| Quantified Difference | Rapid 2-hour reaction time with high-purity crystalline isolation |
| Conditions | Reaction with chloroacetyl chloride in chloroform |
Ensures high-throughput, reliable generation of N-substituted libraries for subsequent pharmacological screening.
This compound is the exact required precursor when the target drug design necessitates a pyrazolo[3,4-d]pyrimidin-4-one (lactam) core, rather than an aminopyrimidine. It is heavily utilized in the development of kinase inhibitors and adenosine receptor antagonists where the lactam oxygen is a critical hydrogen-bond acceptor [1].
Ideal for medicinal chemistry programs that require mapping the binding pocket of target proteins. The 3-methylthio group can be oxidized and displaced by various nucleophiles late in the synthetic sequence, allowing for the rapid generation of diverse 3-substituted analogs without redesigning the entire synthetic route [2].
Direct acylation of the 5-amino group yields potent NSAID-like compounds. The specific combination of the 1-phenyl and 3-methylthio groups provides the necessary lipophilicity and steric bulk to interact selectively with inflammatory enzyme targets, as validated in acetic acid-induced writhing and carrageenan-induced edema models [3].